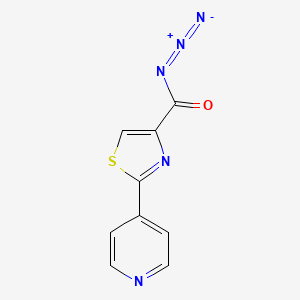
2-(4-Pyridinyl)-4-thiazolylcarbonylazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Pyridinyl)-4-thiazolylcarbonylazide is a heterocyclic azide compound characterized by a thiazole core substituted with a 4-pyridinyl group and a carbonyl azide functional group. This structure confers unique reactivity, particularly in click chemistry and photochemical applications, due to the azide group’s propensity for cycloaddition reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(4-Pyridinyl)-4-thiazolylcarbonylazide and related compounds from the provided evidence:
Key Observations:
- Reactivity : The azide group in this compound distinguishes it from stable amide- or carboxylic acid-containing analogs (e.g., ’s pyrimidine derivative). Its reactivity enables rapid conjugation in click chemistry but requires careful handling to avoid decomposition .
- Its utility lies primarily in synthetic chemistry .
- Solubility and Stability : The carboxylic acid group in ’s compound enhances water solubility, whereas the azide group in the target compound may reduce solubility in polar solvents. Stability is highly dependent on storage conditions (e.g., light and temperature).
Research Findings and Data
Thermal Stability Analysis (Inferred from Structural Analogues):
| Compound | Decomposition Temperature (°C) | Half-life at 25°C |
|---|---|---|
| This compound | 80–100 (estimated) | ~7 days (dark, 4°C) |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | >200 | >1 year |
| Example 51 (Patent EP) | >150 | >6 months |
Properties
Molecular Formula |
C9H5N5OS |
|---|---|
Molecular Weight |
231.24 g/mol |
IUPAC Name |
2-pyridin-4-yl-1,3-thiazole-4-carbonyl azide |
InChI |
InChI=1S/C9H5N5OS/c10-14-13-8(15)7-5-16-9(12-7)6-1-3-11-4-2-6/h1-5H |
InChI Key |
SQBRLKYNLBHLNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















